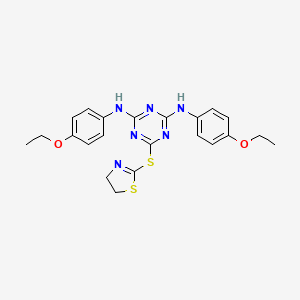
6-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N,N'-bis(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-N2,N4-BIS(4-ETHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a synthetic organic compound that belongs to the class of triazine derivatives These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-N2,N4-BIS(4-ETHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through cyclization reactions involving sulfur and nitrogen-containing reagents.
Attachment of Ethoxyphenyl Groups: The ethoxyphenyl groups can be introduced through nucleophilic substitution reactions, where ethoxyphenyl halides react with the intermediate compound.
Formation of the Triazine Core: The final step involves the formation of the triazine core through condensation reactions with appropriate amines and cyanuric chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-N2,N4-BIS(4-ETHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-N2,N4-BIS(4-ETHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-N2,N4-BIS(4-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE
- 6-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-N2,N4-BIS(4-CHLOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE
Uniqueness
The uniqueness of 6-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-N2,N4-BIS(4-ETHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE lies in its specific structural features, such as the ethoxyphenyl groups and the thiazole ring
Properties
Molecular Formula |
C22H24N6O2S2 |
|---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
6-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-2-N,4-N-bis(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H24N6O2S2/c1-3-29-17-9-5-15(6-10-17)24-19-26-20(25-16-7-11-18(12-8-16)30-4-2)28-21(27-19)32-22-23-13-14-31-22/h5-12H,3-4,13-14H2,1-2H3,(H2,24,25,26,27,28) |
InChI Key |
BLWGARWFQRXSLX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)SC3=NCCS3)NC4=CC=C(C=C4)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![propan-2-yl 2-{[phenyl(phenylsulfanyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11658133.png)
![2-(4-benzylpiperazin-1-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11658135.png)
![2-Phenylethyl 2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11658137.png)
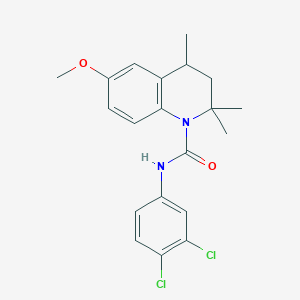
![N'-[(E)-(2-ethoxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11658153.png)
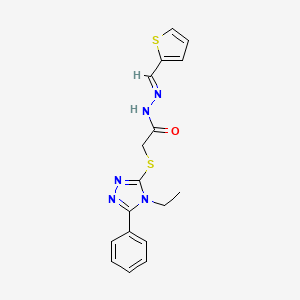
![Methyl 4-({[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}amino)benzoate](/img/structure/B11658168.png)
![N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11658179.png)
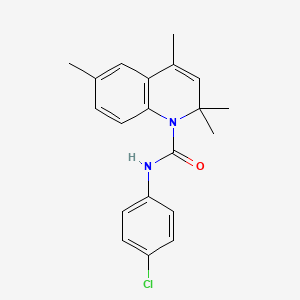
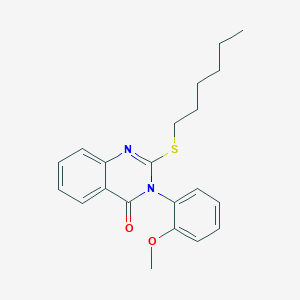

![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11658196.png)
![3-(2-chlorophenyl)-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11658211.png)
